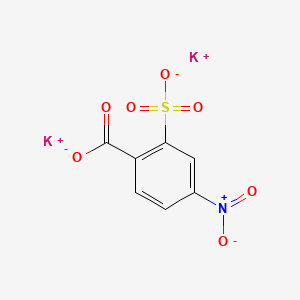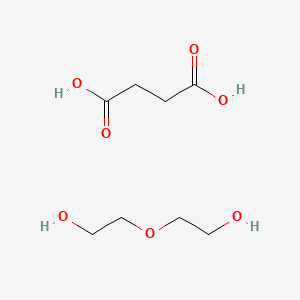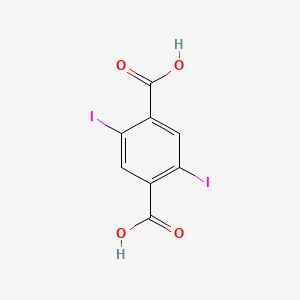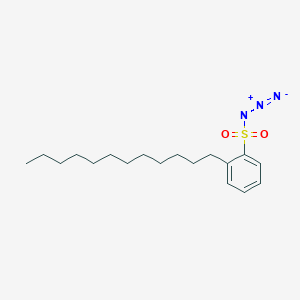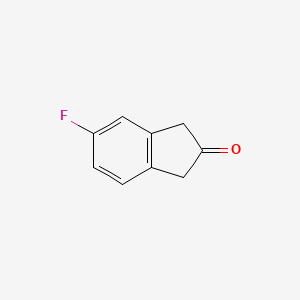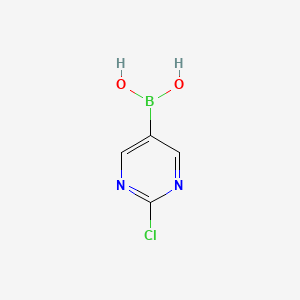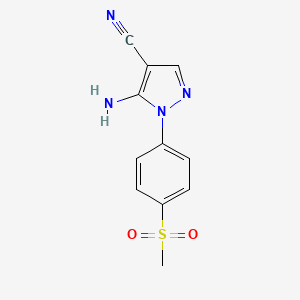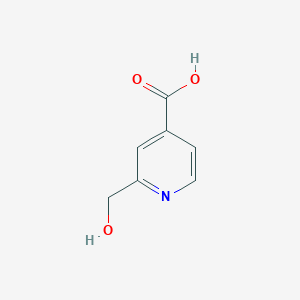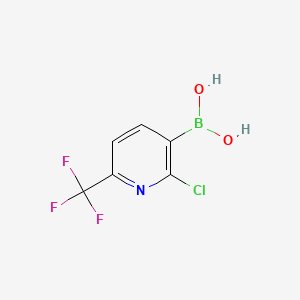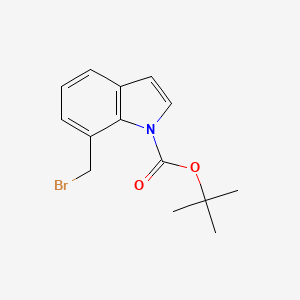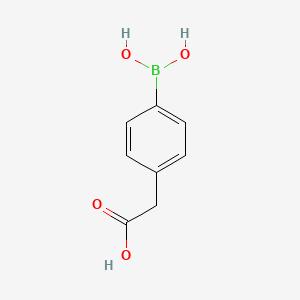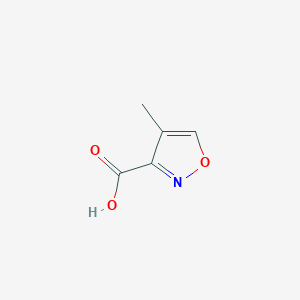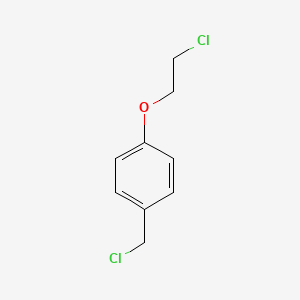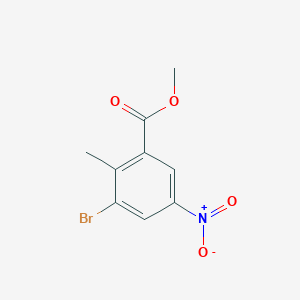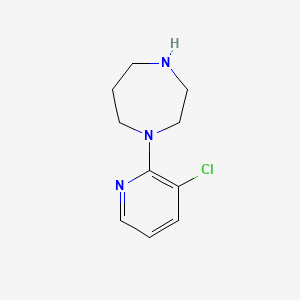
1-(3-Chloropyridin-2-Yl)-1,4-Diazepane
説明
“1-(3-Chloropyridin-2-Yl)-1,4-Diazepane” is a chemical compound that is part of a larger family of compounds known as pyrazoles . Pyrazoles are nitrogen-containing heterocycles that have received considerable attention due to their diversity and broad spectrum of biological activity . Compounds prepared by methods involving this compound are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A specific example involves the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid with SOCl2 to yield a white solid .Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyridin-2-Yl)-1,4-Diazepane” and related compounds is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The dihedral angle between the aromatic ring planes in related compounds has been reported to be 78.7 degrees .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Chloropyridin-2-Yl)-1,4-Diazepane” and related compounds are diverse and depend on the specific synthesis methods used . For instance, one reaction involves the treatment of the compound with ammonia in the presence of the combination of EDCI and HOBt to prepare a primary amide intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropyridin-2-Yl)-1,4-Diazepane” and related compounds can vary. For instance, some related compounds are reported to be amber liquids .科学的研究の応用
Biomimetic Extradiol Cleavage of Catechols
1-(3-Chloropyridin-2-yl)-1,4-diazepane is explored in the context of biomimetic catalysis, specifically in the iron(III) complexes of sterically hindered 4N ligands, demonstrating its role in the regioselective extradiol cleavage of catechols. This process mimics catechol dioxygenase enzymes, highlighting the compound's potential in mimicking natural processes for synthetic applications. The study showcases how the ligand's coordination to iron(III) facilitates selective cleavage, suggesting its utility in catalytic transformations involving oxygen and potentially other small molecules (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).
Regiospecific Synthesis and Structural Studies
Research on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, which are related to 1-(3-Chloropyridin-2-yl)-1,4-diazepane, involves the regiospecific synthesis and detailed structural analysis. This work elucidates the molecular structure and electronic properties of these compounds, demonstrating their potential in material science and as intermediates in organic synthesis. The study also emphasizes the influence of fluoro-substituents, offering insights into how substitutions on the diazepane ring affect the compound's properties and reactivity (Núñez Alonso et al., 2020).
Catalytic Applications in Organic Synthesis
Investigations into the catalytic capabilities of nickel(II) complexes with sterically modified linear N4 ligands, including 1,4-diazepane derivatives, reveal their efficacy in alkane hydroxylation. This research highlights the potential of 1-(3-Chloropyridin-2-yl)-1,4-diazepane-based ligands in facilitating critical transformations in organic synthesis, particularly in the selective oxidation of hydrocarbons. The study provides valuable insights into the design of catalysts for efficient and selective chemical processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Synthesis of Biologically Active Compounds
The synthetic utility of 1-(3-Chloropyridin-2-yl)-1,4-diazepane is further demonstrated in the multicomponent cycloaddition reactions leading to the formation of 1,4-diazepine compounds. These reactions, facilitated by air-stable azomethine ylides, underscore the compound's role in the efficient synthesis of biologically active molecules, opening avenues for the development of new pharmaceuticals and bioactive compounds (Lee, Han, Shin, & Yoo, 2014).
Modulation of Electronic and Geometric Structure
Research on peroxomanganese(III) complexes supported by tetradentate ligands, including 1-(3-Chloropyridin-2-yl)-1,4-diazepane derivatives, provides insights into how ligand design influences the electronic and geometric structures of metal complexes. This work has implications for understanding the fundamental aspects of coordination chemistry and for designing metal complexes with tailored properties for specific applications, such as oxidation catalysis (Geiger, Wijeratne, Day, & Jackson, 2012).
Safety And Hazards
将来の方向性
Research into “1-(3-Chloropyridin-2-Yl)-1,4-Diazepane” and related compounds continues to be an active area of study. For instance, novel N-pyridylpyrazole thiazole derivatives have been developed as insecticide leads . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .
特性
IUPAC Name |
1-(3-chloropyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHSXTLNQKPUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602636 | |
| Record name | 1-(3-Chloropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-Yl)-1,4-Diazepane | |
CAS RN |
902837-06-3 | |
| Record name | 1-(3-Chloro-2-pyridinyl)hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



